molecular formula C22H22N4O2S2 B11246903 1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one

1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one

Cat. No.: B11246903
M. Wt: 438.6 g/mol
InChI Key: FJWIETAANVSYCC-UHFFFAOYSA-N
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Description

1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one involves several steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalytic amount of piperidine . The reaction typically takes place in ethanol and requires several hours to complete. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers.

Mechanism of Action

The mechanism of action of 1-[7-Butanoyl-3-phenyl-6-(thiophen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to various physiological effects, including reduced inflammation and antimicrobial activity .

Properties

Molecular Formula

C22H22N4O2S2

Molecular Weight

438.6 g/mol

IUPAC Name

1-(5-butanoyl-3-phenyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)butan-1-one

InChI

InChI=1S/C22H22N4O2S2/c1-3-9-16(27)20-19(17-13-8-14-29-17)25(18(28)10-4-2)26-21(23-24-22(26)30-20)15-11-6-5-7-12-15/h5-8,11-14H,3-4,9-10H2,1-2H3

InChI Key

FJWIETAANVSYCC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CCC)C4=CC=CS4

Origin of Product

United States

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